Product packaging for Miconazole Impurity H-d7(Cat. No.:)

Miconazole Impurity H-d7

Cat. No.: B1154600
M. Wt: 354.28
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Impurity Research in Pharmaceutical Science

The investigation of impurities is a critical aspect of pharmaceutical science, with profound implications for the safety, efficacy, and quality of drug products. pharmaffiliates.compharmaffiliates.com Pharmaceutical impurities are unwanted chemicals that can arise during the synthesis, purification, and storage of active pharmaceutical ingredients (APIs) and formulated drug products. researchgate.netijcrt.org Even in minute quantities, these substances can potentially alter the therapeutic effects of a drug or pose direct health risks to patients. pharmaffiliates.comnih.gov Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established stringent guidelines that mandate the identification, quantification, and control of impurities to ensure patient safety. pharmaffiliates.comclearsynth.com

The process of impurity profiling is essential for several reasons:

Ensuring Drug Safety: The primary concern is the potential toxicity of impurities, which can range from mutagenic and carcinogenic to teratogenic effects. nih.gov

Regulatory Compliance: Adherence to international guidelines on impurity levels is a prerequisite for drug approval and marketing. pharmaffiliates.comclearsynth.com

Quality Assurance: Consistent impurity profiles across different batches of a drug product are indicative of a well-controlled and reproducible manufacturing process. pharmaffiliates.com

Enhanced Drug Stability: Understanding the degradation pathways of a drug substance helps in developing stable formulations and appropriate storage conditions. pharmaffiliates.comnih.gov

Impurities can be broadly categorized as organic impurities (e.g., process-related impurities, degradation products), inorganic impurities (e.g., residual metals), and residual solvents. pharmaffiliates.comgmpinsiders.com The identification and characterization of these impurities often require sophisticated analytical techniques, and the availability of well-characterized reference standards is crucial for accurate quantification. nih.govpharmiweb.com

Fundamental Principles of Stable Isotope Labeling in Organic Chemistry

Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. fiveable.mewikipedia.org Common stable isotopes used in organic chemistry include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.comcreative-proteomics.com This substitution creates a molecule that is chemically nearly identical to its unlabeled counterpart but possesses a different mass. scioninstruments.com This mass difference allows the labeled molecule to be distinguished and traced using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. fiveable.mesimsonpharma.com

Key principles and applications of stable isotope labeling include:

Mechanistic Studies: By tracking the fate of labeled atoms through a chemical reaction, researchers can elucidate reaction mechanisms and pathways. fiveable.mesymeres.com

Metabolic Pathway Tracing: In biochemistry and pharmacology, stable isotope-labeled compounds are used to follow the metabolic fate of drugs and other molecules within a biological system. simsonpharma.comaquigenbio.com

Quantitative Analysis: Stable isotope-labeled compounds are widely used as internal standards in quantitative mass spectrometry. scioninstruments.comlgcstandards.com Because they have very similar physicochemical properties to the analyte of interest, they can correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. scispace.comnih.gov

The use of deuterium is particularly common due to its significant mass difference from protium (B1232500) (¹H) and its relative ease of incorporation into organic molecules. snnu.edu.cn The replacement of hydrogen with deuterium can sometimes lead to a "kinetic isotope effect," where the rate of a chemical reaction is altered due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. symeres.combioscientia.de This effect itself can be a valuable tool in mechanistic studies. symeres.com

Contextualization of Deuterated Impurities within Pharmaceutical Development

In the context of pharmaceutical development, deuterated compounds, including deuterated impurities, serve several critical functions. The most prominent application is their use as internal standards for the accurate quantification of their corresponding non-labeled impurities in drug substances and products. ubc.ca

The advantages of using deuterated impurities as internal standards in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), are significant:

Co-elution with the Analyte: The deuterated standard and the non-labeled impurity have nearly identical chromatographic retention times, ensuring they experience the same analytical conditions. scispace.com

Correction for Matrix Effects: In complex biological matrices or drug formulations, the ionization efficiency of an analyte in the mass spectrometer can be suppressed or enhanced. Since the deuterated standard is chemically identical, it experiences the same matrix effects, allowing for accurate correction.

Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard (SIL-IS) generally leads to improved precision and accuracy in quantitative assays compared to using structural analogues as internal standards. scispace.comnih.gov

The synthesis of specific deuterated impurities is a crucial step in developing robust analytical methods for quality control and stability testing of pharmaceuticals. These standards are essential for validating analytical procedures and ensuring that the levels of impurities in the final drug product are within the safe limits established by regulatory authorities. usp.org Furthermore, the study of deuterated compounds has led to the development of "deuterated drugs," where the strategic replacement of hydrogen with deuterium can alter the drug's metabolic profile, potentially leading to improved pharmacokinetic properties and a better safety profile. clearsynth.comnih.gov

Overview of Miconazole (B906) Impurity H-d7 as a Research Standard

Miconazole is a widely used antifungal medication. As with any synthetically produced drug, its manufacturing process can result in the formation of impurities. Miconazole Impurity H is one such process-related impurity. simsonpharma.com To accurately quantify the levels of Miconazole Impurity H in batches of the active pharmaceutical ingredient, a highly specific and reliable analytical method is required.

This is where Miconazole Impurity H-d7 comes into play. It is the deuterated form of Miconazole Impurity H, specifically designed to be used as an internal standard in quantitative analytical testing, most notably in mass spectrometry-based methods. lgcstandards.comcymitquimica.com The "d7" designation indicates that seven hydrogen atoms in the molecule have been replaced by deuterium atoms. cymitquimica.com

The key characteristics of this compound as a research standard are:

High Isotopic Purity: To be an effective internal standard, the deuterated compound must have a very low percentage of the unlabeled form. lgcstandards.com

Chemical Identity: Apart from the isotopic substitution, its chemical structure is identical to that of Miconazole Impurity H. cymitquimica.com

Application: Its primary use is to ensure the accuracy and reliability of methods developed to monitor and control the levels of Miconazole Impurity H in miconazole drug substance and product, thereby supporting regulatory compliance and ensuring patient safety. resolvemass.ca

The availability of well-characterized deuterated impurity standards like this compound is indispensable for pharmaceutical manufacturers in their efforts to produce high-quality and safe medicines.

Properties

Molecular Formula

C₁₈H₉D₇Cl₂N₂O

Molecular Weight

354.28

Synonyms

1-[2-(2,4-Dichlorophenyl)-2-(phenylmethoxy)ethyl]-1H-Imidazole-d7

Origin of Product

United States

Synthetic Methodologies for Deuterated Pharmaceutical Impurities

Control of Isotopic Purity and Regioselectivity in Deuteration Syntheses

Achieving high isotopic purity and regioselectivity is paramount in the synthesis of deuterated standards. Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium (B1214612) atoms at the specified positions. Regioselectivity, on the other hand, is the precision with which the deuterium atoms are placed at the intended locations within the molecule.

The de novo synthesis approach generally provides the highest level of control over both isotopic purity and regioselectivity. By carefully selecting deuterated starting materials where the deuterium atoms are in stable, non-exchangeable positions, the final labeled compound will have a well-defined isotopic composition. In contrast, H-D exchange reactions can sometimes lead to a distribution of isotopologues and may lack regioselectivity, especially in molecules with multiple similar C-H bonds.

Scalable Synthesis and Process Optimization for Isotope-Labeled Impurities

The ability to scale up the synthesis of deuterated impurities is important for their practical application in pharmaceutical analysis. Process optimization is crucial to ensure that the synthesis is efficient, cost-effective, and reproducible. Key factors to consider during scale-up include the availability and cost of deuterated starting materials, the safety of the reaction conditions, and the purification of the final product.

Chromatographic purification techniques, such as preparative High-Performance Liquid Chromatography (HPLC), are often necessary to isolate the deuterated impurity with the required high purity from a complex reaction mixture. The optimization of the purification process is as critical as the optimization of the synthetic steps to ensure a high-quality final product.

Isotopic Impurity Considerations in Deuterated Compound Synthesis

During the synthesis of deuterated compounds, the formation of isotopic impurities is a significant concern. These impurities can arise from incomplete deuteration, over-deuteration, or scrambling of the deuterium label to unintended positions. The presence of these isotopic impurities can interfere with the accuracy of quantitative analyses where the deuterated compound is used as an internal standard.

Advanced Analytical Characterization and Structural Elucidation of Miconazole Impurity H D7

Mass Spectrometric Approaches for Isotopic Composition and Structure Confirmation

Mass spectrometry is a cornerstone in the structural analysis of isotopically labeled compounds, providing precise information on mass, elemental composition, and fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of Miconazole (B906) Impurity H-d7, which allows for the calculation of its elemental formula with high confidence. The mass difference between hydrogen (1.0078 u) and deuterium (B1214612) (2.0141 u) results in a significant mass increase for the deuterated compound. By comparing the experimentally measured accurate mass to the theoretical mass calculated for the proposed elemental formula (C18H9D7Cl2N2O), the isotopic composition can be unequivocally confirmed. The high resolution of the instrument distinguishes the target ion from other ions with the same nominal mass, ensuring accurate formula assignment.

Table 1: Theoretical vs. Observed Mass for Miconazole Impurity H-d7 by HRMS

Compound Elemental Formula Theoretical Monoisotopic Mass (u) Hypothetical Observed Mass (u) Mass Error (ppm)
Miconazole Impurity H C18H16Cl2N2O 346.06397 - -

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of this compound is compared to its non-deuterated counterpart to pinpoint the location of the deuterium labels. researchgate.netnih.govnih.gov The mass of any fragment containing the deuterated moiety will be shifted by +7 Da relative to the corresponding fragment from the unlabeled compound. For instance, cleavage at the ether linkage is a characteristic fragmentation pathway for Miconazole and its analogues. mdpi.comnih.gov If the d7 label is on the benzyl group, the corresponding benzyl fragment ion would show a mass increase, confirming the site of deuteration.

Table 2: Predicted Key Fragments in MS/MS Analysis

Precursor Ion Proposed Fragment Structure Predicted m/z (Miconazole Impurity H) Predicted m/z (this compound) Mass Shift (Da)
[M+H]⁺ [C7H7O]⁺ (Benzyl) 91.0542 98.1000 +7
[M+H]⁺ [C11H10Cl2N2]⁺ 255.0243 255.0243 0

On-Line Hydrogen/Deuterium Exchange Liquid Chromatography-Mass Spectrometry for Active Hydrogen Identification

On-line Hydrogen/Deuterium Exchange Liquid Chromatography-Mass Spectrometry (HDX-MS) is a powerful technique for identifying the number of active or labile hydrogens in a molecule (typically those bound to O, N, or S). nih.govresearchgate.netnih.gov In this analysis, the sample is introduced into a chromatographic system where the mobile phase contains deuterium oxide (D2O). Labile protons in the molecule will exchange with deuterium from the solvent, leading to an increase in the molecule's mass. For this compound, the deuterium atoms are incorporated into stable C-D bonds on an aromatic ring. These are not expected to exchange under typical HDX-MS conditions. Therefore, this technique would serve to confirm that the seven deuterium atoms are not present as labile hydrogens, providing further evidence that the isotopic labeling is on the carbon framework of the molecule.

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position and Distribution

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the precise location of isotopes within a molecule by analyzing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides direct evidence for the location of deuterium substitution. Since the deuterium nucleus (²H) has a different gyromagnetic ratio and resonates at a different frequency from the proton (¹H), the signals corresponding to the protons that have been replaced by deuterium will be absent in the ¹H NMR spectrum of this compound. By comparing the spectrum of the deuterated compound with that of the unlabeled Miconazole Impurity H, the exact positions of deuteration can be assigned. For example, the disappearance of signals in the aromatic region corresponding to a specific phenyl ring would confirm that this ring is the site of the d7-labeling.

Table 3: Comparison of Expected ¹H NMR Aromatic Signals

Compound Aromatic Ring Expected Chemical Shift Range (ppm) Expected Integration
Miconazole Impurity H Dichlorophenyl 7.20 - 7.60 3H
Phenyl 7.00 - 7.40 5H
This compound Dichlorophenyl 7.20 - 7.60 3H

Note: The table assumes deuteration on one phenyl ring (d5) and two other non-aromatic positions. If all seven deuteriums were on a single aromatic ring, that would be chemically impossible. A common labeling pattern is deuteration of a phenyl ring (5 positions) and the adjacent CH2 group (2 positions).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) offers complementary information to confirm the positions of deuteration. The primary effects observed in the ¹³C NMR spectrum of a deuterated compound are:

C-D Coupling: Carbon atoms directly bonded to deuterium exhibit a characteristic coupling, resulting in a multiplet (typically a triplet for a CD group) instead of a singlet.

Isotopic Shift: The resonance of a carbon atom bonded to deuterium is shifted slightly upfield (to a lower ppm value) compared to the same carbon bonded to a proton.

These effects provide unambiguous evidence for which carbon atoms are deuterated. The absence of these effects on the signals corresponding to the dichlorophenyl ring carbons, for instance, would confirm that this part of the molecule is not deuterated.

Table 4: Expected ¹³C NMR Spectral Features for Deuterated Carbons

Carbon Position Expected Effect in ¹³C NMR Spectrum of this compound
Deuterated Aromatic Carbons Signal splits into a triplet; shifts slightly upfield.

Deuterium Nuclear Magnetic Resonance (²H NMR) for Isotopic Placement

Deuterium Nuclear Magnetic Resonance (²H or D-NMR) is a powerful spectroscopic technique for the analysis of deuterium-labeled compounds. Unlike proton (¹H) NMR, ²H NMR directly observes the deuterium nucleus, which has a nuclear spin of I=1. wikipedia.org This technique is indispensable for confirming the successful incorporation and precise location of deuterium atoms within a molecular structure. magritek.com

For this compound, ²H NMR analysis provides definitive evidence of isotopic placement. The chemical shift range in ²H NMR is nearly identical to that of ¹H NMR, allowing for straightforward spectral interpretation based on the known proton spectrum of the parent compound. huji.ac.il The presence of signals in the ²H NMR spectrum corresponding to specific positions on the Miconazole molecule, coupled with the corresponding disappearance of signals in the ¹H NMR spectrum, verifies the site-specific deuteration. magritek.com

Quantitative ²H NMR can also be employed to determine the isotopic enrichment (the percentage of deuterium at a specific site) with a high degree of accuracy. wiley.comnih.gov Under appropriate experimental conditions, the integral of a ²H NMR signal is directly proportional to the number of deuterium nuclei, enabling the calculation of deuterium abundance. rug.nl This is a crucial parameter for isotopically labeled standards to ensure their reliability in quantitative assays. Although ²H NMR is inherently less sensitive than ¹H NMR, this is not a significant drawback for highly enriched compounds like this compound.

Chromatographic Separation Techniques for Impurity Profiling and Purity Assessment

Chromatographic techniques are fundamental to pharmaceutical analysis, enabling the separation of the active pharmaceutical ingredient (API) from its process-related impurities and degradation products. For Miconazole and its isotopically labeled impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used to ensure purity and develop a comprehensive impurity profile.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of Miconazole and its related substances, including this compound. phenomenex.com Reversed-phase HPLC is the most common mode of separation, utilizing columns with nonpolar stationary phases (like C8 or C18) and polar mobile phases. oup.commedcraveonline.com

Recent modernizations of the United States Pharmacopeia (USP) monograph for Miconazole Nitrate have replaced older titration and Thin-Layer Chromatography (TLC) methods with a more robust HPLC method. phenomenex.com This updated method often employs a phenyl-hexyl stationary phase, which provides unique selectivity for aromatic compounds like Miconazole and its impurities. phenomenex.com The separation is typically achieved under isocratic conditions with a mobile phase consisting of a buffered aqueous solution and organic modifiers like acetonitrile and methanol. oup.com

Advanced detection methods are coupled with HPLC to provide both quantitative and qualitative information:

UV-Visible Spectroscopy: Miconazole and its impurities contain chromophores that absorb ultraviolet light, making UV detection a simple and robust method for quantification. oup.com Detection is commonly performed at wavelengths between 220 nm and 235 nm. medcraveonline.comdergipark.org.tr

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique for the definitive identification of impurities. mdpi.comijpsonline.com The mass spectrometer provides molecular weight information and fragmentation patterns, which are crucial for confirming the structure of known impurities and elucidating the structure of unknown ones. ijpsonline.com For this compound, LC-MS would confirm the expected mass shift compared to the unlabeled impurity.

Below is a table summarizing typical HPLC conditions for the analysis of Miconazole and its impurities based on established methods.

ParameterTypical ConditionsReference
ColumnKinetex 2.6 µm Phenyl-Hexyl, 100 x 4.6 mm (USP L11) phenomenex.com
Mobile PhaseAcetonitrile, Methanol, and 0.2 M Ammonium Acetate buffer oup.comscribd.com
Elution ModeIsocratic oup.com
Flow Rate~1.0 - 2.5 mL/min oup.compharmacopeia.cn
DetectionUV at ~230-235 nm or Mass Spectrometry (MS) phenomenex.comoup.com
Column TemperatureAmbient or 45 °C pharmacopeia.cn

Gas Chromatography (GC) is a vital analytical technique for detecting and quantifying volatile and semi-volatile impurities in pharmaceutical substances. thermofisher.com While HPLC is the primary method for analyzing Miconazole and its non-volatile impurities, GC is essential for a complete impurity profile, particularly for residual solvents. rsc.orgpharmaguideline.com

Residual solvents are organic volatile chemicals used during the synthesis and purification of the API that are not completely removed by manufacturing processes. innoteg-instruments.com Regulatory bodies like the USP have strict limits on the presence of these solvents due to their potential toxicity. thermofisher.com

The most common approach for this analysis is Headspace GC (HS-GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). thermofisher.comshimadzu.co.uk

Headspace Sampling: In HS-GC, the sample is heated in a sealed vial, allowing volatile compounds to partition into the gas phase (the "headspace") above the sample. A portion of this gas is then injected into the GC, preventing non-volatile matrix components from contaminating the system. slideshare.net

GC-MS: Coupling GC with a mass spectrometer provides high confidence in the identification of unknown volatile impurities by comparing their mass spectra to established libraries. thermofisher.comscioninstruments.com

The analysis of this compound for volatile species ensures that no harmful residual solvents from the synthesis or purification processes remain in the final product.

Other Spectroscopic and Chromatographic Techniques for Complementary Data

While NMR and chromatography are the principal tools for the analysis of this compound, other techniques can provide valuable complementary data for comprehensive characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to be very similar to its unlabeled counterpart, but subtle shifts in the C-D (carbon-deuterium) bond stretching frequencies compared to C-H frequencies can sometimes be observed, further confirming deuteration. pharmaguideline.com

Hyphenated Techniques: The combination of separation and spectroscopic techniques, known as hyphenated techniques, offers powerful capabilities for impurity analysis. ijfmr.comajrconline.org Techniques like LC-NMR allow for the direct acquisition of NMR spectra of impurities as they elute from the HPLC column, which is invaluable for the structural elucidation of unknown compounds without the need for time-consuming isolation. researchgate.net Similarly, LC-MS/MS (tandem mass spectrometry) provides detailed structural information through controlled fragmentation of ions, aiding in the definitive identification of trace-level impurities. ijpsonline.com

These complementary methods, when used in conjunction with the primary analytical techniques, provide a complete and robust characterization of this compound, ensuring its identity, purity, and suitability for its intended use as an analytical standard.

Application of Miconazole Impurity H D7 in Analytical Chemistry and Quality Control

Enhancing Quantitative Bioanalytical Methodologies Through Internal Standardization

The primary application of M-d7 is as an internal standard (IS) in quantitative assays, most notably in those employing liquid chromatography-mass spectrometry (LC-MS/MS). The structural similarity of M-d7 to the non-labeled analyte, Miconazole (B906) Impurity H, allows it to mimic the analyte's behavior during sample preparation and analysis. However, its increased mass, due to the seven deuterium (B1214612) atoms, enables it to be distinguished by the mass spectrometer.

Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Biological matrices, such as plasma, urine, and tissue homogenates, are complex mixtures that can significantly impact the ionization efficiency of an analyte in an LC-MS/MS system. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

The use of a stable isotope-labeled internal standard like M-d7 is a widely accepted strategy to mitigate these matrix effects. lcms.cz Since M-d7 co-elutes with the analyte and experiences the same ionization suppression or enhancement, the ratio of the analyte's response to the internal standard's response remains constant, even with variations in the matrix. This normalization corrects for the variability introduced by the matrix, leading to more accurate and reliable results.

Table 1: Hypothetical Impact of M-d7 on Mitigating Matrix Effects This table illustrates the theoretical principle of how a deuterated internal standard can correct for matrix-induced signal suppression.

Sample Analyte Peak Area (No IS) M-d7 Peak Area Analyte/IS Ratio % Signal Suppression Calculated Concentration (with IS)
Standard in Solvent 100,000 105,000 0.95 0% 10 ng/mL (Reference)
Plasma Sample 1 70,000 73,500 0.95 30% 10 ng/mL

Improving Assay Reproducibility and Accuracy in Trace Analysis

In trace analysis, where analytes are present at very low concentrations, even minor variations in sample preparation and instrument response can lead to significant errors. The use of M-d7 as an internal standard enhances the reproducibility and accuracy of these assays. By being introduced at a known concentration at the beginning of the sample preparation process, M-d7 accounts for any analyte loss during extraction, evaporation, and reconstitution steps. This ensures that the final calculated concentration of the analyte is a true reflection of its original concentration in the sample.

Foundational Role in the Development and Validation of Analytical Methods

The development and validation of robust analytical methods are prerequisites for their use in regulated environments. Deuterated reference standards like M-d7 are instrumental in this process, allowing for the rigorous assessment of key method parameters.

Ensuring Method Specificity and Selectivity

Specificity and selectivity refer to an analytical method's ability to unequivocally measure the analyte of interest in the presence of other components, such as metabolites, impurities, or matrix components. gavinpublishers.com During method development, M-d7 can be used to confirm that the chromatographic conditions are adequate to separate the analyte from any potential interferences. By comparing the chromatograms of blank matrix samples spiked with and without M-d7 and the analyte, analysts can ensure that there are no endogenous peaks that co-elute and interfere with the detection of either compound.

Anchoring Calibration Curves and Determining Quantification Limits

A calibration curve is essential for quantifying the analyte in unknown samples. M-d7 plays a crucial role in the construction of accurate and reliable calibration curves. A fixed amount of M-d7 is added to each calibration standard, and the curve is generated by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. This approach minimizes the impact of any variability in injection volume or instrument response across the calibration range.

Furthermore, M-d7 is vital in determining the lower limit of quantification (LLOQ) and the limit of detection (LOD) of an analytical method. The LLOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy, while the LOD is the lowest concentration that can be reliably detected.

Table 2: Example of a Calibration Curve Data Structure Using M-d7

Analyte Concentration (ng/mL) Analyte Peak Area M-d7 Peak Area Analyte/IS Ratio
1 1,020 101,500 0.010
5 5,150 102,000 0.050
10 10,300 101,000 0.102
50 52,000 103,000 0.505
100 104,000 102,500 1.015

Ensuring Calibration and Traceability in Pharmaceutical Impurity Quantification

In the pharmaceutical industry, the accurate quantification of impurities is a critical aspect of quality control. Regulatory agencies require that the levels of impurities in active pharmaceutical ingredients (APIs) and finished drug products are closely monitored and controlled.

M-d7, as a certified reference material, can be used to establish traceability in the quantification of Miconazole Impurity H. Traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. By using a well-characterized standard like M-d7, laboratories can ensure that their measurements are accurate and comparable to those of other laboratories, which is essential for regulatory compliance and ensuring patient safety. This is particularly important during the validation of analytical methods for impurity profiling in miconazole-containing products. synzeal.comsynzeal.com

Contributions to Impurity Reference Standard Certification

The certification of an impurity reference standard is a rigorous process that establishes its suitability for use in quantitative and qualitative analyses. Miconazole Impurity H-d7 plays a vital role in this process, primarily by serving as an internal standard in advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust analytical method validation and is highly recommended by regulatory agencies.

The primary contribution of this compound to the certification of the non-labeled Miconazole Impurity H reference standard lies in its ability to ensure the accuracy and precision of its quantification. As an internal standard, it is added in a known quantity to both the calibration standards and the sample being tested for the Miconazole Impurity H reference material. Because this compound is chemically identical to Miconazole Impurity H but has a different mass due to the deuterium atoms, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to a more reliable and accurate determination of the concentration of Miconazole Impurity H.

The certification process for a Miconazole Impurity H reference standard would typically involve the following steps where this compound is instrumental:

Purity Assessment: The purity of the Miconazole Impurity H candidate material is determined using a validated analytical method, often LC-MS, with this compound as the internal standard. This ensures that the assigned purity value is accurate and traceable.

Homogeneity Studies: To ensure that the impurity is uniformly distributed throughout the batch of the reference material, multiple samples from different parts of the batch are analyzed. The use of this compound in these analyses minimizes analytical variability, allowing for a true assessment of the material's homogeneity.

Stability Studies: The stability of the Miconazole Impurity H reference standard over time and under various storage conditions is assessed. By using this compound as an internal standard, any degradation of the impurity can be accurately monitored, as the internal standard compensates for any analytical drift.

A representative Certificate of Analysis for a certified Miconazole Impurity H reference standard, whose certification was supported by the use of this compound, would include the data presented in the interactive table below.

Table 1: Representative Data from a Certificate of Analysis for Miconazole Impurity H Certified Reference Standard

Parameter Certified Value Method of Measurement
Purity 99.8% LC-MS with this compound as internal standard
Uncertainty ± 0.2% Calculated in accordance with ISO Guide 34
Isotopic Purity of Internal Standard 99.5% (d7) Mass Spectrometry
Homogeneity Homogeneous Statistical analysis of multiple samples

The use of this compound provides a high degree of confidence in the certified values of the Miconazole Impurity H reference standard. This, in turn, allows laboratories performing quality control on miconazole drug products to have a reliable standard for the accurate quantification of this specific impurity, ensuring the safety and efficacy of the final pharmaceutical product.

Detailed research findings on the application of this compound in analytical methods would typically demonstrate its effectiveness in enhancing the performance of these methods. The table below illustrates the kind of performance data that would be expected from a validated LC-MS method for the quantification of Miconazole Impurity H using this compound as an internal standard.

Table 2: Illustrative Performance Characteristics of an LC-MS Method Using this compound as an Internal Standard

Validation Parameter Typical Performance Metric
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Quantification (LOQ) 0.1 ng/mL

Regulatory and Quality Assurance Perspectives on Impurity Standards

International Harmonization Council (ICH) Guidelines on Impurities (e.g., ICH Q3A-D, ICH Q7)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a comprehensive set of guidelines to ensure the quality, safety, and efficacy of medicines. Among these, the "Q3" series of guidelines specifically addresses the control of impurities in new drug substances and products. amsbiopharma.com

ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. europa.eugmp-compliance.orgich.orgslideshare.net It establishes thresholds for impurities that trigger the need for reporting, identification, and toxicological qualification. The qualification of an impurity is the process of acquiring and evaluating data to establish its biological safety at a specified level. ich.orgslideshare.net

ICH Q3B(R2): Impurities in New Drug Products Complementary to Q3A, this guideline focuses on impurities that are degradation products of the drug substance or arise from interactions between the drug substance and excipients or the container closure system. gmp-compliance.orgeuropa.eueuropa.euslideshare.net It sets thresholds for reporting, identification, and qualification of these degradation products.

ICH Q3C(R8): Guideline for Residual Solvents This guideline recommends acceptable amounts of residual solvents in pharmaceuticals to ensure patient safety. europa.eushimadzu.comich.org Solvents are classified into three classes based on their toxicity, with Class 1 solvents being the most toxic and to be avoided, while Class 3 solvents have low toxic potential. ich.org

ICH Q3D(R2): Guideline for Elemental Impurities This guideline establishes a risk-based approach to control elemental impurities in drug products. europa.euich.orgich.org It sets Permitted Daily Exposure (PDE) levels for 24 elemental impurities based on their toxicity and route of administration. sigmaaldrich.com

ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients This guideline outlines Good Manufacturing Practices (GMP) for the manufacturing of APIs, ensuring they meet the required quality and purity standards. qualio.comich.orgeuropa.eufda.gov It emphasizes the importance of a quality management system and the control of all manufacturing stages, from raw materials to the final API. ich.orgeuropa.eu

The following table summarizes the key ICH guidelines related to impurity control:

GuidelineTitleScope
ICH Q3A(R2) Impurities in New Drug SubstancesOrganic and inorganic impurities in new drug substances. europa.eugmp-compliance.orgich.org
ICH Q3B(R2) Impurities in New Drug ProductsDegradation products in new drug products. europa.eueuropa.eu
ICH Q3C(R8) Guideline for Residual SolventsResidual solvents in pharmaceuticals. europa.euich.org
ICH Q3D(R2) Guideline for Elemental ImpuritiesElemental impurities in drug products. europa.euich.org
ICH Q7 Good Manufacturing Practice for Active Pharmaceutical IngredientsGMP for the manufacturing of APIs. qualio.comich.orgeuropa.eu

Pharmacopoeial Requirements for Pharmaceutical Impurity Reference Materials

Major pharmacopoeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), provide detailed monographs and general chapters that outline the standards for drug substances, including the control of impurities. masi.eu These pharmacopoeias are essential for ensuring the quality and consistency of pharmaceutical products globally. masi.eu

Pharmacopoeial reference standards are highly purified and well-characterized materials used as the benchmark for analytical testing. pharmacompass.compharmtech.com They are crucial for the identification and quantification of impurities in drug substances and products. enamine.netknorspharma.com The use of these official standards helps to ensure the accuracy and reliability of analytical results, reducing the risk of batch failures and product recalls. usp.org

The table below highlights the role of major pharmacopoeias in setting impurity standards:

PharmacopoeiaKey Role in Impurity Control
United States Pharmacopeia (USP) Provides detailed monographs with acceptance criteria for impurities and offers a wide range of official reference standards. usp.org
European Pharmacopoeia (EP) Establishes legally binding standards for medicines and their ingredients in Europe, including impurity limits.
Japanese Pharmacopoeia (JP) Sets the official standards for pharmaceuticals in Japan, including requirements for impurity control. masi.eu

Establishment and Qualification of Certified Impurity Reference Standards

When a pharmacopoeial reference standard for a specific impurity is not available, a non-compendial or secondary reference standard must be established and qualified. pharmacompass.comintertek.com The qualification process involves a comprehensive characterization of the material to confirm its identity, purity, and potency. intertek.com

The establishment of a certified reference standard is a meticulous process that includes:

Synthesis and Isolation: The impurity is either synthesized or isolated from bulk material.

Structural Elucidation: Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the chemical structure of the impurity.

Purity Determination: The purity of the reference standard is determined using high-performance liquid chromatography (HPLC), gas chromatography (GC), or other suitable methods. The presence of any impurities in the reference standard itself must be identified and quantified.

Characterization: Other physicochemical properties, such as melting point and solubility, are also determined.

Certification: A certificate of analysis is issued, which includes all the characterization data and the certified purity value with its associated uncertainty. enamine.net

Strategic Management and Control of Impurities in Pharmaceutical Development

A robust strategy for the management and control of impurities is integral to the pharmaceutical development process. This strategy should be based on a thorough understanding of the manufacturing process and the potential for impurity formation. ich.org

Key elements of a strategic impurity control program include:

Process Understanding: A deep understanding of the synthetic route and potential side reactions is crucial for identifying potential impurities.

Risk Assessment: A risk-based approach, as advocated by ICH Q9 (Quality Risk Management), should be used to evaluate the potential impact of impurities on the safety and efficacy of the drug product. ich.org

Analytical Method Development: Sensitive and specific analytical methods must be developed and validated for the detection and quantification of impurities.

Specification Setting: Acceptance criteria for impurities are established based on ICH guidelines, pharmacopoeial requirements, and toxicological data.

In-Process Controls: Monitoring and controlling critical process parameters can help to minimize the formation of impurities.

Stability Studies: Stability testing of the drug substance and drug product is performed to identify and monitor the formation of degradation products over time.

By implementing a comprehensive impurity control strategy, pharmaceutical manufacturers can ensure the consistent quality and safety of their products, meeting the stringent requirements of regulatory authorities worldwide.

Advanced Research Directions and Methodological Innovations

Emerging Technologies for Precision Isotopic Labeling and Isotopic Purity Assessment

The synthesis and validation of deuterated standards like Miconazole (B906) Impurity H-d7 demand exacting levels of precision. The primary goal is to achieve high levels of deuterium (B1214612) incorporation at specific molecular sites while minimizing isotopic impurities that can arise from under-, over-, or mis-deuteration. researchgate.net The scientific community is actively developing synthetic methods to meet these demands. researchgate.net

A cornerstone of validating these standards is the accurate assessment of isotopic purity. High-resolution mass spectrometry (HRMS), particularly electrospray ionization-high-resolution mass spectrometry (ESI-HRMS), has emerged as a powerful technique for this purpose. nih.govresearchgate.net ESI-HRMS offers rapid and highly sensitive analysis with minimal sample consumption, allowing for the clear distinction and relative quantification of H/D isotopolog ions (D0 to Dn). nih.govresearchgate.net Another sophisticated method, chiral tag molecular rotational resonance (MRR) spectroscopy, is utilized to assign the absolute configuration of molecules that are chiral due to deuterium substitution, addressing the challenge of enantioisotopomer analysis. researchgate.net

Table 1: Comparison of Key Technologies for Isotopic Purity Assessment

Technology Principle Advantages Limitations
ESI-HRMS Measures mass-to-charge ratio with high accuracy to resolve H/D isotopologs. nih.gov Rapid, highly sensitive, low sample consumption, deuterated solvent-free. nih.govresearchgate.net May not distinguish positional isotopomers without fragmentation (MS/MS).
NMR Spectroscopy Differentiates nuclei based on their magnetic properties; ²H NMR can directly quantify deuterium. Provides detailed structural information and site-specific deuterium incorporation. Lower sensitivity compared to MS, requires larger sample amounts.

| MRR Spectroscopy | Measures rotational transitions of molecules in the gas phase to determine precise 3D structure. | Unambiguously determines absolute configuration of chiral-by-deuterium molecules. researchgate.net | Requires specialized instrumentation; sample must be volatile. |

Advancements in High-Throughput Impurity Characterization and Profiling

Modern pharmaceutical development requires rapid and comprehensive impurity profiling to ensure drug safety and quality. For deuterated standards, it is crucial to identify not only conventional process-related impurities and degradants but also isotopologues that could interfere with analytical assays. tandfonline.com The unlabeled analogue, in this case Miconazole Impurity H, is a common isotopic impurity in deuterated standards that can add to the analyte's response and generate erroneous results in bioanalysis. tandfonline.com

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with HRMS is at the forefront of high-throughput characterization. This combination provides the speed and resolution necessary to separate and identify trace-level impurities in complex matrices. nih.gov A validated method for Miconazole and its production impurities demonstrated a significant reduction in analysis time from nearly 20 minutes to under 8 minutes by using a sub-2 µm chromatographic column, showcasing the efficiency of modern chromatographic techniques. nih.gov The integration of artificial intelligence (AI) and machine learning (ML) algorithms is a further advancement, enhancing the processing of complex chromatographic and spectroscopic data to detect previously unidentified impurities. apacsci.com

Integration of Computational Chemistry and In Silico Modeling for Impurity Prediction and Analysis

Computational chemistry and in silico modeling are becoming indispensable tools in pharmaceutical development, offering a predictive approach to impurity profiling. mdpi.com These methods can forecast potential degradation pathways and metabolic transformations, allowing for a more targeted and efficient analytical strategy. apacsci.com For Miconazole, in silico approaches have been successfully used at the preliminary stages of metabolism research to predict its biotransformation and potential toxicity of metabolites. mdpi.com

Various computational models are employed to predict the formation of impurities under different stress conditions (e.g., heat, light, pH). Techniques such as quantitative structure-activity relationship (QSAR) models can be developed to screen for potentially mutagenic or toxic impurities based on their molecular descriptors. rsc.org For deuterated compounds, computational tools can also help in understanding how isotopic substitution might influence molecular stability and degradation pathways, a phenomenon known as the kinetic isotope effect.

Table 2: Overview of In Silico Tools for Impurity Prediction

Tool/Method Application Predicted Parameters Relevance to Miconazole Impurity H-d7
Docking Simulations Predicts binding interactions between a ligand and a target protein. youtube.com Binding affinity (Kd), interaction modes. Assesses potential biological interactions of impurities.
COSMO-RS Predicts thermodynamic properties in liquids. rsc.org Solubility, stability, co-crystal formation. Can help predict the stability and solubility of the impurity in various formulations.
ADMET Predictors Models Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov Pharmacokinetic properties, potential toxicity. Screens for potential biological consequences of the impurity without experimental testing. nih.gov

| Degradation Pathway Predictors | Simulates chemical reactions under stress conditions. | Potential degradants, reaction kinetics. | Predicts likely degradation products of this compound during storage or use. |

Challenges and Future Outlook in the Analytical Control of Deuterated Impurities

Despite significant technological advancements, the analytical control of deuterated impurities faces persistent challenges. A primary issue is the lack of specific regulatory guidelines for isotopic impurities in deuterated APIs. bvsalud.orgnih.gov This ambiguity raises concerns that regulatory agencies might default to existing guidelines like ICH Q3A, treating isotopologues and isotopomers as conventional impurities, which could impose stringent and potentially unnecessary control limits. nih.gov

Another challenge lies in the technical difficulty of separating isotopic mixtures using routine analytical methods. bvsalud.org The subtle differences between deuterated and non-deuterated molecules make their separation complex, often requiring specialized and highly optimized analytical techniques. musechem.com

The future outlook for this field points towards several key developments:

Harmonization of Regulations: There is a critical need for clear regulatory guidance on the synthesis, analysis, and control of deuterated pharmaceuticals and their impurities. nih.gov Industry consortiums are actively working to frame the problem and develop best practices. researchgate.net

Integration of AI and Automation: The adoption of AI, ML, and automation will continue to grow, enhancing the efficiency, accuracy, and predictive power of impurity analysis. apacsci.com AI-driven systems can improve process control during the synthesis of deuterated compounds, reducing isotopic purity variance. congruencemarketinsights.com

Advanced Analytical Platforms: The continued evolution of analytical technologies, such as multidimensional chromatography and advanced mass spectrometry, will provide more powerful tools for resolving and characterizing complex impurity profiles.

Focus on "Green" Analytical Chemistry: A move towards more environmentally sustainable analytical methodologies is expected, aiming to reduce solvent consumption and waste in impurity testing procedures. apacsci.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural identification of Miconazole Impurity H-d7?

  • Methodology : Use advanced techniques such as nuclear magnetic resonance (NMR), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and high-resolution mass spectrometry (HRMS) to elucidate the impurity's structure. For example, NMR provides detailed molecular connectivity, while HRMS confirms exact mass and isotopic patterns, critical for deuterated compounds like H-d7 .
  • Validation : Cross-validate results using orthogonal methods (e.g., comparing LC-MS/MS data with preparative chromatography) to ensure accuracy .

Q. How should researchers validate impurity analysis methods for H-d7 in compliance with regulatory guidelines?

  • Methodology : Follow ICH Q2(R1) guidelines, validating parameters such as specificity (to distinguish H-d7 from other impurities), accuracy (spike-recovery experiments), linearity (calibration curves across 50–150% of target concentration), and solution stability (e.g., 24-hour storage at room temperature) .
  • Data Requirements : Include batch-specific analysis from stability studies and safety evaluation batches to establish impurity limits .

Q. What regulatory frameworks govern impurity classification and control strategies for H-d7?

  • Methodology : Apply ICH M7(R1) guidelines to classify impurities based on mutagenic potential. For H-d7, conduct a hazard assessment using databases like TOXNET or literature searches to determine its carcinogenicity or genotoxicity risk .
  • Documentation : Justify impurity limits in regulatory submissions using pharmacopoeial standards (e.g., USP <232>) and stability data from multiple batches .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity quantification between HPLC-UV and LC-MS/MS methods?

  • Methodology : Perform cross-validation using orthogonal techniques. For example, if HPLC-UV underestimates H-d7 due to low UV absorption, use LC-MS/MS with deuterated internal standards to improve sensitivity. Statistical tools like Bland-Altman analysis can quantify inter-method bias .
  • Case Study : In cefradine impurity analysis, discrepancies were resolved by combining HPLC-Q-TOF-MS for structural confirmation and quantitative NMR for absolute quantification .

Q. What synthetic pathways or degradation mechanisms lead to the formation of this compound?

  • Methodology : Investigate synthesis intermediates (e.g., deuterated precursors) and stress conditions (heat, light, pH) using forced degradation studies. For example, deuterium exchange during storage or synthesis could generate H-d7 from non-deuterated analogs. Track pathways via LC-MS/MS fragmentation patterns and kinetic modeling .
  • Data Interpretation : Compare impurity profiles across batches to identify process-related vs. degradation-related sources .

Q. How can impurity profiling be optimized for H-d7 in complex biological matrices (e.g., plasma or tissue samples)?

  • Methodology : Employ solid-phase extraction (SPE) or protein precipitation to isolate H-d7, followed by LC-MS/MS with multiple reaction monitoring (MRM) for enhanced selectivity. Validate recovery rates (≥80%) and matrix effects using post-column infusion experiments .
  • Advanced Tools : Use metabolomics data integration platforms to distinguish H-d7 from endogenous compounds .

Q. What strategies address conflicting impurity stability data across accelerated and long-term stability studies?

  • Methodology : Apply Arrhenius modeling to extrapolate degradation rates from accelerated studies (40°C/75% RH) to real-time conditions. For H-d7, assess deuterium loss kinetics under varying humidity levels using isotopic ratio mass spectrometry .
  • Case Study : In ramipril impurity studies, discrepancies were resolved by correlating impurity growth rates with temperature-dependent hydrolysis mechanisms .

Data Analysis and Reporting

Q. How should researchers design experiments to establish a correlation between H-d7 levels and drug efficacy/toxicity?

  • Methodology : Use in vitro models (e.g., cell-based assays) to assess H-d7's impact on drug activity. For example, compare IC50 values of miconazole with and without H-d7 spiked at 0.1–1.0% levels. Pair this with in vivo toxicity studies in rodents, monitoring biomarkers like liver enzymes .
  • Statistical Tools : Apply multivariate regression to isolate H-d7-specific effects from confounding variables .

Q. What advanced techniques enable impurity profiling during formulation development (e.g., topical creams vs. oral tablets)?

  • Methodology : Use hyperspectral imaging or MALDI-TOF to map impurity distribution in heterogeneous formulations. For H-d7 in topical products, assess skin permeation using Franz diffusion cells paired with LC-MS/MS quantification .
  • Regulatory Alignment : Align method development with ICH Q3A/B guidelines for impurity qualification thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.